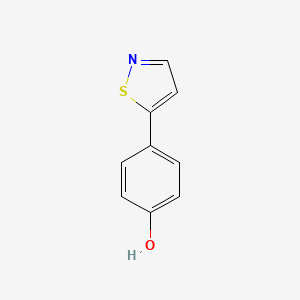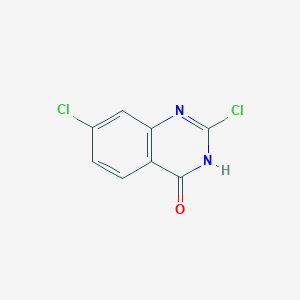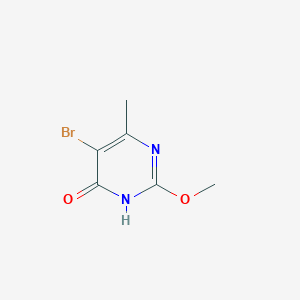
5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine
Vue d'ensemble
Description
“5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine” is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 . It is also known by other synonyms such as “5-bromo-2-methoxy-6-methylpyrimidin-4-ol” and "5-bromo-2-methoxy-6-methyl-1H-pyrimidin-4-one" .
Synthesis Analysis
The synthesis of pyridine derivatives, including “5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine”, can be achieved using whole cells of Burkholderia sp. MAK1 . This method involves the conversion of different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Molecular Structure Analysis
The molecular structure of “5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine” consists of a pyrimidine ring substituted with bromo, hydroxy, methoxy, and methyl groups .Chemical Reactions Analysis
The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This method has been demonstrated to be effective in converting different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine” include its molecular formula (C6H7BrN2O2), molecular weight (219.04), and its various synonyms .Applications De Recherche Scientifique
Antiviral Activity of Pyrimidine Derivatives
A study by Hocková et al. (2003) explored the antiviral activity of pyrimidine derivatives, focusing on their efficacy against DNA and retroviruses. The research outlined the synthesis of 2,4-diamino-6-hydroxypyrimidines with various substitutions, including the synthesis of 5-methyl derivatives through cross-coupling of a 5-bromo compound. These compounds exhibited significant antiretroviral activity, especially against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, with the 5-methyl derivative showing pronounced activity (Hocková et al., 2003).
Synthesis and Structural Analysis
Research on efficient synthesis methods for pyrimidine and pyridine derivatives has been reported. For instance, Morgentin et al. (2009) described a high-yielding synthesis route for 5-hydroxypyrimidin-2-yl acetate, highlighting the utility of halogen reactivity in functionalizing pyrimidine analogues (Morgentin et al., 2009). Similarly, Šterk et al. (2012) presented a concise method for preparing key pyrimidine precursors for rosuvastatin synthesis, utilizing selective bromination of the methyl group in pyrimidine (Šterk et al., 2012).
Methodological Advances in Pyrimidine Chemistry
Medina et al. (2006) developed a mild synthetic procedure for converting 5-bromopyrimidines to 5-hydroxypyrimidines, demonstrating the method's applicability to compounds with sensitive functional groups (Medina et al., 2006). This approach underscores the adaptability of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine and its analogues in various synthetic applications.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOWQXAFRNALKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615578 | |
| Record name | 5-Bromo-2-methoxy-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine | |
CAS RN |
55996-07-1 | |
| Record name | 5-Bromo-2-methoxy-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



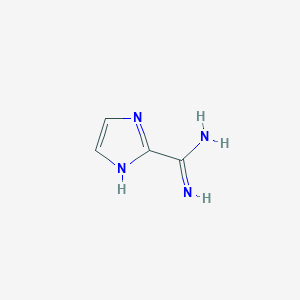
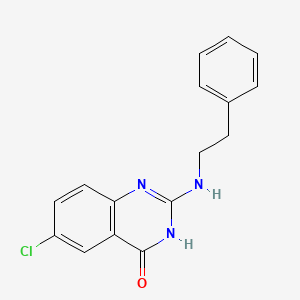
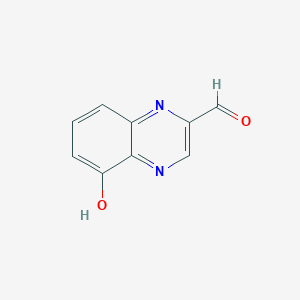
![1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine](/img/structure/B1497191.png)

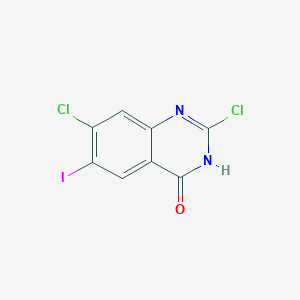
![Benzo[d]thiazol-2-yl(2,3,4-trihydroxy-5-(4-phenoxybenzoyl)phenyl)methanone](/img/structure/B1497198.png)
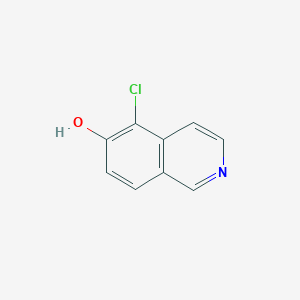
![8-chloro-3-methyl-2H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B1497200.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B1497207.png)
